molecular formula C18H14ClF3N2O2S B2861931 N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 924873-75-6

N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2861931
CAS No.: 924873-75-6
M. Wt: 414.83
InChI Key: CXAUHBLLTYJKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide" is a synthetic small molecule characterized by a benzothiazin core fused with a trifluoromethyl group at position 6 and a keto group at position 3. The acetamide side chain is substituted with a 3-chloro-4-methylphenyl group, which confers distinct electronic and steric properties. The structural determination of such compounds often employs X-ray crystallography, with software suites like SHELXL () being pivotal for refinement .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O2S/c1-9-2-4-11(7-12(9)19)23-16(25)8-15-17(26)24-13-6-10(18(20,21)22)3-5-14(13)27-15/h2-7,15H,8H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAUHBLLTYJKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(2-Cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide () Substituent Variation: The phenyl group here is substituted with a 2-cyano group instead of 3-chloro-4-methyl. Steric Profile: The 2-cyano group introduces less steric bulk than the 3-chloro-4-methyl substitution, which may alter conformational flexibility and intermolecular packing .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Core Structure: Replaces the benzothiazin ring with a pyrazolone moiety. Substituents: The dichlorophenyl group and pyrazolone ring create a distinct electronic environment, with stronger electron-withdrawing effects from two chlorine atoms.

Conformational Flexibility and Dihedral Angles

highlights that substituents significantly influence molecular conformation. For example, in the dichlorophenyl-pyrazolone compound, three distinct conformers in the asymmetric unit exhibit dihedral angles between aromatic rings ranging from 54.8° to 77.5° . By analogy, the target compound’s 3-chloro-4-methylphenyl group may induce similar conformational variability, affecting its ability to adopt bioactive geometries. The trifluoromethyl group at position 6 on the benzothiazin ring likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues .

Physicochemical Properties

While direct data on the target compound’s properties are absent, inferences can be drawn from analogues:

  • Solubility: The trifluoromethyl group and chloro substituents may reduce aqueous solubility compared to the cyano-substituted analogue (), which has a polar -CN group.
  • Melting Points : The pyrazolone derivative () melts at 473–475 K, suggesting that the target compound’s melting point could similarly fall in a high range due to rigid aromatic systems and hydrogen-bonding capacity .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Dihedral Angles* Hydrogen Bonding Notable Properties
N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide Benzothiazin 3-Cl, 4-CH₃ (phenyl); CF₃ (C6) Not reported Likely N–H⋯O (inferred) High lipophilicity (CF₃)
N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide () Benzothiazin 2-CN (phenyl); CF₃ (C6) Not reported Not reported Enhanced electrophilicity (CN)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Pyrazolone 3,4-Cl₂ (phenyl); CH₃ (pyrazole) 54.8°–77.5° N–H⋯O dimerization (R²²(10)) Conformational flexibility

*Dihedral angles between aromatic rings or key moieties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.